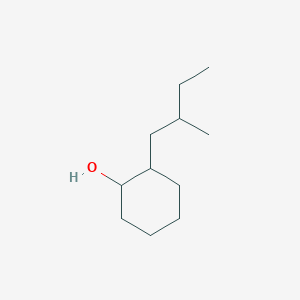
2-(2-Methylbutyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylbutyl)cyclohexan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a 2-methylbutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanol with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(2-Methylbutyl)cyclohexanone, using a palladium or platinum catalyst. This method ensures high yield and purity of the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methylbutyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(2-Methylbutyl)cyclohexanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 2-(2-Methylbutyl)cyclohexanone.
Reduction: this compound.
Substitution: 2-(2-Methylbutyl)cyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylbutyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug synthesis.
Industry: Employed in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism by which 2-(2-Methylbutyl)cyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in the body.
Vergleich Mit ähnlichen Verbindungen
2-Methylcyclohexanol: Similar structure but lacks the 2-methylbutyl side chain.
Cyclohexanol: The parent compound without any alkyl substitution.
2-(2-Methylpropyl)cyclohexan-1-ol: Similar structure with a different alkyl side chain.
Uniqueness: 2-(2-Methylbutyl)cyclohexan-1-ol is unique due to the presence of the 2-methylbutyl side chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2-(2-methylbutyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-9(2)8-10-6-4-5-7-11(10)12/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
DZVUYRSRMDBYHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


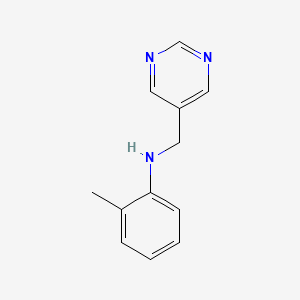
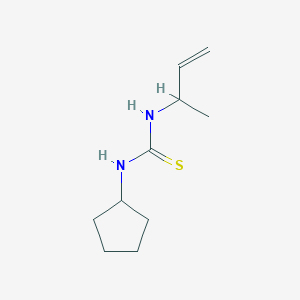

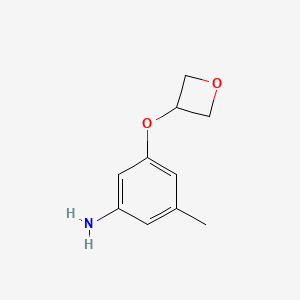


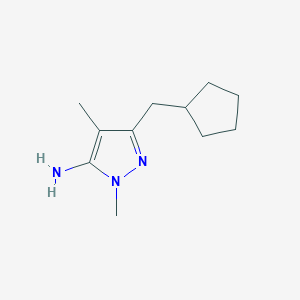


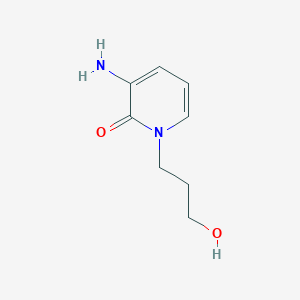
![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)

![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)

